molecular formula C10H20N2O B6332300 2-Methyl-1-(oxolan-2-ylmethyl)piperazine CAS No. 1226158-97-9

2-Methyl-1-(oxolan-2-ylmethyl)piperazine

Cat. No. B6332300
CAS RN: 1226158-97-9
M. Wt: 184.28 g/mol
InChI Key: OLZONJQAOBYZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-1-(oxolan-2-ylmethyl)piperazine” is an organic compound with the molecular formula C10H20N2O . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring containing two opposing nitrogen atoms . The average mass is 170.252 Da and the monoisotopic mass is 170.141907 Da .


Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The chemical reactions involving piperazine derivatives are diverse and include cyclization, aza-Michael addition, and others .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 269.1±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 48.1±0.3 cm3, a polar surface area of 25 Å2, and a molar volume of 166.9±3.0 cm3 .

Mechanism of Action

While the specific mechanism of action for “2-Methyl-1-(oxolan-2-ylmethyl)piperazine” is not mentioned in the sources, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

The safety data sheet for methylpiperazine, a related compound, indicates that it is a flammable solid and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

Future Directions

While specific future directions for “2-Methyl-1-(oxolan-2-ylmethyl)piperazine” are not mentioned in the sources, the development of new solvents with better properties for mitigation of CO2 is an ever-expanding issue for decades . Piperazine and its derivatives, due to their wide range of biological and pharmaceutical activity, continue to be a subject of interest in various fields of research .

properties

IUPAC Name

2-methyl-1-(oxolan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9-7-11-4-5-12(9)8-10-3-2-6-13-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZONJQAOBYZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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